molecular formula C9H14O B14474666 Bis(1-methylcyclopropyl)methanone CAS No. 68498-77-1

Bis(1-methylcyclopropyl)methanone

Cat. No.: B14474666
CAS No.: 68498-77-1
M. Wt: 138.21 g/mol
InChI Key: HYZGPGPQOVDABV-UHFFFAOYSA-N
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Description

Bis(1-methylcyclopropyl)methanone is an organic compound with the molecular formula C9H14O It is characterized by the presence of two 1-methylcyclopropyl groups attached to a central carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(1-methylcyclopropyl)methanone typically involves the reaction of 1-methylcyclopropyl derivatives with appropriate reagents. One common method is the cyclopropanation of olefins or the double cyclopropanation of alkynes . The reaction conditions often require the use of strong bases or acids to facilitate the formation of the cyclopropyl rings.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Bis(1-methylcyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The cyclopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Bis(1-methylcyclopropyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(1-methylcyclopropyl)methanone involves its interaction with molecular targets through its carbonyl and cyclopropyl groups. These interactions can influence various biochemical pathways and processes. The compound’s effects are mediated by its ability to form stable complexes with enzymes and other proteins, thereby modulating their activity .

Comparison with Similar Compounds

    Bicyclo[1.1.0]butane: A structurally related compound with a four-membered carbocycle.

    1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.

Comparison: Bis(1-methylcyclopropyl)methanone is unique due to the presence of two 1-methylcyclopropyl groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

68498-77-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

bis(1-methylcyclopropyl)methanone

InChI

InChI=1S/C9H14O/c1-8(3-4-8)7(10)9(2)5-6-9/h3-6H2,1-2H3

InChI Key

HYZGPGPQOVDABV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)C2(CC2)C

Origin of Product

United States

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